molecular formula C13H23NO B13092239 2,2-Dimethyl-5-(6-methylpiperidin-2-yl)cyclopentan-1-one

2,2-Dimethyl-5-(6-methylpiperidin-2-yl)cyclopentan-1-one

Cat. No.: B13092239
M. Wt: 209.33 g/mol
InChI Key: LWNVPJJLMVSZTK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(6-methylpiperidin-2-yl)cyclopentan-1-one is a chemical compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . This compound is characterized by its unique structure, which includes a cyclopentanone ring substituted with a piperidine moiety. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(6-methylpiperidin-2-yl)cyclopentan-1-one typically involves the reaction of cyclopentanone with a piperidine derivative under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched products . The reaction conditions often involve controlled temperatures and specific solvents to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(6-methylpiperidin-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dimethyl-5-(6-methylpiperidin-2-yl)cyclopentan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(6-methylpiperidin-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-5-(piperidin-2-yl)cyclopentan-1-one
  • 2,2-Dimethyl-5-(6-methylpiperidin-3-yl)cyclopentan-1-one

Uniqueness

2,2-Dimethyl-5-(6-methylpiperidin-2-yl)cyclopentan-1-one is unique due to its specific substitution pattern on the cyclopentanone ring and the presence of the 6-methylpiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

2,2-dimethyl-5-(6-methylpiperidin-2-yl)cyclopentan-1-one

InChI

InChI=1S/C13H23NO/c1-9-5-4-6-11(14-9)10-7-8-13(2,3)12(10)15/h9-11,14H,4-8H2,1-3H3

InChI Key

LWNVPJJLMVSZTK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2CCC(C2=O)(C)C

Origin of Product

United States

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